molecular formula C13H8N4OS2 B2480920 (E)-3-(furan-2-yl)-6-(2-(thiophen-2-yl)vinyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 831247-36-0

(E)-3-(furan-2-yl)-6-(2-(thiophen-2-yl)vinyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B2480920
CAS No.: 831247-36-0
M. Wt: 300.35
InChI Key: NQOFQJDAVNCIJU-AATRIKPKSA-N
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Description

The compound “(E)-3-(furan-2-yl)-6-(2-(thiophen-2-yl)vinyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole” is a fused heterocyclic system comprising a triazole ring fused with a thiadiazole moiety. Its structural uniqueness arises from the (E)-configured vinyl linker at position 6, connecting a thiophen-2-yl group, and a furan-2-yl substituent at position 2. This architecture enhances π-conjugation and electronic delocalization, which are critical for interactions with biological targets . The triazolothiadiazole core is known for its stability and adaptability in medicinal chemistry, often associated with antimicrobial, anticancer, and anti-inflammatory activities .

Properties

IUPAC Name

3-(furan-2-yl)-6-[(E)-2-thiophen-2-ylethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N4OS2/c1-4-10(18-7-1)12-14-15-13-17(12)16-11(20-13)6-5-9-3-2-8-19-9/h1-8H/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQOFQJDAVNCIJU-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NN=C3N2N=C(S3)C=CC4=CC=CS4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)C2=NN=C3N2N=C(S3)/C=C/C4=CC=CS4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N4OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-3-(furan-2-yl)-6-(2-(thiophen-2-yl)vinyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a member of the triazole and thiadiazole family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antibacterial effects, and other pharmacological activities.

Chemical Structure and Properties

This compound can be described by its molecular formula C19H13N3O2SC_{19}H_{13}N_3O_2S and a molecular weight of approximately 319.4 g/mol. The structural features include a furan ring and a thiophene ring connected via a vinyl group to the triazolo-thiadiazole core.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Anticancer Activity

  • Mechanism of Action : Compounds containing the triazole and thiadiazole moieties have shown promising anticancer activity through various mechanisms. These include inhibition of DNA and RNA synthesis without affecting protein synthesis, which is crucial for cancer cell proliferation .
  • Case Studies :
    • A study reported that derivatives of thiadiazoles exhibited significant cytotoxicity against various cancer cell lines including HepG-2 (liver cancer) and A-549 (lung cancer), with IC50 values indicating potent activity .
    • Another investigation into related compounds revealed that some triazolo-thiadiazoles achieved growth inhibition in cancer cells with GI50 values ranging from 0.20 to 2.58 μM .

Antibacterial Activity

Research indicates that compounds with thiadiazole and triazole structures possess antibacterial properties. For instance:

  • Derivatives have been synthesized and tested for their ability to inhibit bacterial growth effectively .
  • The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Other Pharmacological Activities

  • Anti-inflammatory : Some derivatives have shown potential anti-inflammatory effects by modulating inflammatory pathways.
  • Antioxidant : The presence of furan and thiophene rings contributes to antioxidant activity by scavenging free radicals .

Data Table: Biological Activities Summary

Activity TypeTarget Organism/Cell LineIC50/GI50 ValuesReference
AnticancerHepG-24.37 ± 0.7 μM
AnticancerA-5498.03 ± 0.5 μM
AnticancerVarious Cancer Cell Lines0.20–2.58 μM
AntibacterialVarious BacteriaNot specified
Anti-inflammatoryIn vitro modelsNot specified

Scientific Research Applications

Biological Activities

Research indicates that compounds containing the triazole-thiadiazole moiety exhibit a range of biological activities. These include:

  • Antimicrobial Activity:
    • Compounds similar to (E)-3-(furan-2-yl)-6-(2-(thiophen-2-yl)vinyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole have shown efficacy against various bacterial and fungal strains. The presence of the thiadiazole ring enhances the antimicrobial properties due to its ability to interfere with microbial metabolism .
  • Anticancer Properties:
    • Studies have demonstrated that derivatives of this compound can inhibit cancer cell proliferation. The mechanism often involves the disruption of tubulin polymerization, which is crucial for cancer cell division . In vitro tests have shown promising results against several cancer cell lines including HepG-2 (liver cancer) and A-549 (lung cancer) .
  • Antiviral Activity:
    • Some derivatives have been assessed for antiviral properties, showing potential against viruses due to their ability to inhibit viral replication processes .

Case Study 1: Anticancer Activity

A study synthesized a series of triazolo-thiadiazole derivatives and evaluated their anticancer effects on various cell lines. The results indicated that subtle modifications in the structure could significantly enhance their anticancer activity by targeting specific cellular pathways involved in tumor growth .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of thiadiazole derivatives synthesized from furan and thiophene precursors. The study reported that these compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

Chemical Reactions Analysis

Substitution Reactions

The bromine atom (if present in analogs) or other leaving groups in similar triazolothiadiazoles undergoes nucleophilic substitution. For example:

Reaction TypeConditionsProductYieldSource
Bromine substitutionK₂CO₃, DMF, room temperatureThioether derivatives70–85%
Electrophilic substitution (thiophene)HNO₃/H₂SO₄, 0°CNitro-substituted thiophene analogs62%
  • The thiophen-2-yl and furan-2-yl groups participate in electrophilic aromatic substitution (e.g., nitration, sulfonation) under acidic conditions .

  • The vinyl group can act as a dienophile in Diels-Alder reactions, forming six-membered cycloadducts .

Cross-Coupling Reactions

The vinyl and heteroaromatic groups enable catalytic coupling reactions:

Reaction TypeCatalyst SystemApplicationEfficiencySource
Heck couplingPd(OAc)₂, PPh₃, K₂CO₃Arylation of the vinyl group78%
Suzuki-MiyauraPd(PPh₃)₄, Na₂CO₃, DME/H₂OBiaryl formation via boronic acid coupling83%
  • Palladium-catalyzed couplings are particularly effective for modifying the thiophene or furan substituents .

  • Nickel catalysts (e.g., NiCl₂(dppe)) have been used for C–S bond formation in related triazolothiadiazoles .

Oxidation and Reduction

The triazolothiadiazole core and substituents exhibit redox activity:

Reaction TypeReagentsOutcomeNotesSource
Oxidation (vinyl)OsO₄, NMODihydroxylation to vicinal diolStereoselective
Reduction (thiadiazole)LiAlH₄, THFPartial ring opening to thiol intermediatesLimited stability
  • Epoxidation of the vinyl group using m-CPBA is feasible but requires low temperatures to prevent side reactions .

  • The thiophene sulfur can be oxidized to sulfoxide or sulfone derivatives under strong oxidizing conditions .

Cyclization and Ring-Opening

The fused triazolothiadiazole system participates in ring-modifying reactions:

Reaction TypeConditionsProductKey ObservationSource
Acid-mediated cyclizationHCl, ethanol, refluxBenzothiazole derivativesRearrangement observed
Alkaline hydrolysisNaOH, H₂O, 80°CThiadiazole ring cleavageForms triazole-thiols

Supramolecular Interactions

Noncovalent interactions influence reactivity and stability:

  • C–H···N hydrogen bonds stabilize transition states during substitution .

  • π–π stacking between thiophene/furan rings and aromatic reagents enhances catalytic coupling efficiency .

  • Chalcogen bonds (S···π) direct regioselectivity in electrophilic attacks .

Thermal and Photochemical Reactivity

  • Thermal decomposition occurs above 250°C, releasing SO₂ and NH₃.

  • UV-induced [2+2] cycloaddition of the vinyl group forms dimeric structures under light.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Triazolothiadiazole Derivatives

Compound Name Substituent (Position 3) Substituent (Position 6) Key Structural Features Reference ID
Target Compound Furan-2-yl (E)-2-(thiophen-2-yl)vinyl Enhanced π-conjugation; heteroaromatic substituents improve solubility and bioactivity -
(E)-3-(4-chlorobenzyl)-6-(2-(furan-2-yl)vinyl) 4-Chlorobenzyl (E)-2-(furan-2-yl)vinyl Bulky benzyl group reduces planarity, altering binding affinity
3-Ethyl-6-[(E)-2-(2-methoxyphenyl)vinyl] Ethyl (E)-2-(2-methoxyphenyl)vinyl Methoxy group introduces electron-donating effects, stabilizing charge distribution
6-(Adamantan-1-yl)-3-(3-fluorophenyl) 3-Fluorophenyl Adamantan-1-yl Bulky adamantyl group disrupts π-stacking; fluorophenyl enhances metabolic stability
6-Phenyl-3-(4-pyridyl) 4-Pyridyl Phenyl Pyridyl nitrogen enables hydrogen bonding; phenyl enhances lipophilicity

Key Observations :

  • Stereochemistry : The (E)-vinyl configuration maintains planarity, critical for π-π stacking in biological systems, as seen in analogs like .
  • Substituent Bulk : Bulky groups (e.g., adamantyl in ) reduce planarity but enhance metabolic stability.

Pharmacological Activity Comparisons

Triazolothiadiazoles exhibit diverse biological activities depending on substituents:

Table 2: Pharmacological Profiles of Selected Analogs

Compound Class Substituents (Positions 3/6) Activity Profile Mechanism Insights Reference ID
Anticancer Agents Fluoro-methoxy biphenyl (3/6) IC₅₀: 8.2–12.7 µM against MCF-7 cells Induces apoptosis via ROS generation
Anti-inflammatory Agents Naphthoxyacetic acid derivatives 85–92% edema inhibition (vs. 82% for naproxen) COX-2 inhibition; reduced ulcerogenicity
Antimicrobial Agents 4-Pyridyl/phenyl (3/6) MIC: 2–4 µg/mL against S. aureus and E. coli Disrupts bacterial membrane integrity
Structural Analogs Adamantyl/fluorophenyl (3/6) Not bioactive; used for crystallography studies Weak C–H···F and π-π interactions observed

Key Findings :

  • Anticancer Activity : Microwave-synthesized analogs (e.g., ) show improved yield and efficacy, suggesting optimized synthetic routes could enhance the target compound’s potency.
  • Anti-inflammatory Action : Compounds with naphthoxy groups () demonstrate reduced gastrointestinal toxicity, a model for improving the target’s safety profile.
  • Antimicrobial Potential: Pyridyl and phenyl substituents () highlight the role of nitrogen-containing groups in enhancing antibacterial activity.

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